Glp-His-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH2 is a synthetic analog of luteinizing hormone-releasing hormone (LHRH). LHRH is a naturally occurring decapeptide hormone that plays a crucial role in regulating the reproductive system in vertebrates. This analog is specifically designed for research purposes, particularly in the development of targeted drug delivery systems for various diseases, including cancer.
The synthesis of Glp-His-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH2 involves a solid-phase peptide synthesis approach, followed by the selective coupling of methotrexate (MTX) to the D-Lys residue. This selective coupling is achieved through the gamma-carboxyl group of the glutamic acid moiety of MTX to the free amino group of the D-Lys residue in the peptide sequence.
A key reagent in this synthesis is benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent). The BOP reagent activates 4-amino-4-deoxy-N10-methylpteroic acid, which then reacts with the potassium salt of glutamic acid alpha-tert-butyl ester in dimethyl sulfoxide to yield a protected MTX derivative. This derivative is then coupled to the peptide carrier and deprotected under mild conditions using trifluoroacetic acid.
Glp-His-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH2, when conjugated to methotrexate, has shown promise in targeted drug delivery systems. This is particularly relevant for cancers that overexpress LHRH receptors. By conjugating MTX to this LHRH analog, researchers aim to deliver the chemotherapeutic agent specifically to cancer cells, minimizing off-target effects and improving therapeutic outcomes. This approach is being investigated in prostate cancer treatment.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: